10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
CAS No.: 130144-34-2
VCID: VC21335261
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.
![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione - 130144-34-2](/images/no_structure.jpg)
Description |
The compound 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with significant biological activities. Its molecular formula is C22H20N2O5, and it has a molecular weight of approximately 392.40 g/mol . This compound has garnered attention in pharmacological research due to its potential anticancer and antimicrobial properties. Chemical Details:
Anticancer Activity:
Antimicrobial Activity:
Study Highlights:
Future Directions:
|
---|---|
CAS No. | 130144-34-2 |
Product Name | 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Molecular Formula | C22H20N2O5 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3 |
Standard InChIKey | FJHBVJOVLFPMQE-UHFFFAOYSA-N |
SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Appearance | off white powder |
Purity | >95% |
Synonyms | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-; (rac)-7-Ethyl-10-Hydroxy Camptothecin |
PubChem Compound | 4014291 |
Last Modified | Jul 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume